BRACO 19 trihydrochloride
Overview
Description
BRACO 19 trihydrochloride is a potent telomerase/telomere inhibitor . It prevents the capping and catalytic action of telomerase . BRACO 19 acts as a G-quadruplex (GQ) binding ligand, stabilizing G-quadruplexes formation at the 3V telomeric DNA overhang and can produce rapid senescence or selective cell death .
Molecular Structure Analysis
BRACO 19 trihydrochloride acts as a G-quadruplex (GQ) binding ligand . It stabilizes G-quadruplexes formation at the 3V telomeric DNA overhang .Physical And Chemical Properties Analysis
The molecular formula of BRACO 19 trihydrochloride is C35H46Cl3N7O2 . Its average mass is 703.144 Da and its monoisotopic mass is 701.277832 Da .Relevant Papers
Scientific Research Applications
Telomerase Inhibition and Cancer Therapy
BRACO 19, a trisubstituted acridine compound, shows significant potential in cancer therapy. It stabilizes G-quadruplex structures, leading to growth arrest in cancer cell lines. This effect is achieved through telomerase inhibition and telomere shortening, particularly impacting cells with shorter telomeres. BRACO 19's binding to telomeric single-stranded overhang DNA and the displacement of the single-stranded protein hPOT1 from telomeres further contributes to its anticancer activity (Gunaratnam et al., 2007). In prostate cancer cells, BRACO 19 causes cell growth inhibition, senescence, chromosomal fusions, and up-regulation of p16(INK4a) expression, suggesting its effectiveness in inducing senescence and uncapping telomeres (Incles et al., 2004).
Antiviral Applications
BRACO 19 has shown promising results as an anti-HIV-1 agent. It stabilizes a G-quadruplex region in the HIV-1 LTR promoter, inhibiting promoter activity and exerting antiviral effects. It acts at both reverse transcription and post-integration levels, stabilizing G-quadruplex structures in the virus's RNA genome and thus inhibiting the reverse transcription process (Perrone et al., 2014).
Molecular Interaction and Structural Analysis
Atomic force microscopy (AFM) and voltammetry studies have provided insights into the adsorption and redox behavior of BRACO 19. The orientation and strong adsorption of BRACO 19, as well as its complex oxidation and reduction processes, contribute to its biological activity (Chiorcea-Paquim et al., 2015). The crystal structure of BRACO 19 complexed with a bimolecular human telomeric quadruplex provides a structural basis for its quadruplex-binding properties and aids in the design of ligands targeting such structures (Campbell et al., 2008).
Selective Antineoplastic Properties
BRACO 19's selective antineoplastic effects are notable in various cancer types. Its ability to suppress proliferation, reduce telomerase activity, and induce DNA damage response at telomeres makes it a potential therapeutic agent for cancers like glioblastoma, while showing good selectivity for cancer cells over normal cells (Zhou et al., 2016).
Other Applications
- BRACO 19 has been shown to interfere with human herpesvirus 6A chromosomal integration, highlighting its potential in antiviral therapy (Gilbert-Girard et al., 2017).
- BRACO 19's effect on Mycobacterium smegmatis reveals its potential in antibacterial research, affecting replication and repair system genes (Shitikov et al., 2022).
- In synergy with other compounds, BRACO 19 enhances the efficacy of cancer treatments, as seen in its combination with cis-platin to inhibit cancer cell growth (Gunaratnam et al., 2009).
properties
IUPAC Name |
N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43N7O2.3ClH/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42;;;/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39);3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAPNWJRLLDPAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46Cl3N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
BRACO 19 trihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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